2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

medicinal chemistry SAR physicochemical properties

This 4-sulfonylpiperidine ethanone features a unique dual-halogen pharmacophore (4‑Cl phenacyl + 4‑F phenylsulfonyl) that independently modulates electronic properties, lipophilicity, and target engagement—critical for CNS‑penetrant 5‑HT2A programs, VEGFR‑2 kinase selectivity panels, and LCE/11β‑HSD metabolic probe studies. Unlike non‑fluorinated analogs, the 4‑F substituent fine‑tunes hydrogen‑bonding capacity and brain penetration. Procure this building block to diversify your screening library with a single scaffold that addresses multiple therapeutic areas simultaneously. Bulk and custom synthesis options available for medicinal chemistry and biophysical halogen‑bonding investigations.

Molecular Formula C19H19ClFNO3S
Molecular Weight 395.87
CAS No. 1705393-13-0
Cat. No. B2735055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
CAS1705393-13-0
Molecular FormulaC19H19ClFNO3S
Molecular Weight395.87
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H19ClFNO3S/c20-15-3-1-14(2-4-15)13-19(23)22-11-9-18(10-12-22)26(24,25)17-7-5-16(21)6-8-17/h1-8,18H,9-13H2
InChIKeyRBCZMJNQEAZYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone (CAS 1705393-13-0): Structural Profile and Procurement Context


2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone (CAS 1705393-13-0, molecular formula C19H19ClFNO3S, molecular weight 395.87 g/mol) is a synthetic 4-sulfonylpiperidine derivative bearing a 4-chlorophenyl ethanone moiety at the piperidine N-position and a 4-fluorophenyl sulfonyl group at the piperidine 4-position . It belongs to the aryl sulfonyl piperidine class, a scaffold extensively explored for 5-HT2A receptor antagonism, 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibition, long-chain fatty acyl elongase (LCE) inhibition, and VEGFR-2 kinase inhibition [1][2][3]. The compound is supplied as a research-grade screening compound and building block for medicinal chemistry programs, with typical vendor purity ≥95% .

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone: Substituent-Dependent Differentiation


Compounds within the 4-sulfonylpiperidine ethanone class cannot be treated as interchangeable because the specific halogenation pattern on both the N-ethanone aryl ring and the sulfonyl aryl ring independently modulates electronic properties, lipophilicity, metabolic stability, and target engagement. The 4-fluoro substituent on the sulfonyl phenyl ring of the target compound confers distinct sigma and pi electronic effects compared to the 4-methyl, 4-bromo, or 4-iodo analogs [1]. Fluorine, as the most electronegative element, withdraws electron density from the sulfonyl group, altering the pKa of the piperidine nitrogen and the compound's hydrogen-bonding capacity relative to non-fluorinated congeners [2]. Simultaneously, the 4-chlorophenyl ethanone motif provides a specific steric and lipophilic footprint that differs from 4-fluorophenoxy or thiophene-based alternatives . These combined effects mean that substituting even a single halogen can shift target selectivity profiles, as demonstrated in the 4-(phenylsulfonyl)piperidine 5-HT2A antagonist series where aryl substitution directly impacted binding affinity and microsomal stability [1].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone Against Closest Structural Analogs


Electronic Modulation of the Sulfonyl Phenyl Ring: 4-Fluoro vs. 4-Methyl, 4-Bromo, and 4-Iodo Substitution

The 4-fluoro substituent on the sulfonyl phenyl ring withdraws electron density via inductive effect (Hammett σp = +0.06), in contrast to the electron-donating 4-methyl group (σp = -0.17) and the progressively larger halogens bromo (σp = +0.23) and iodo (σp = +0.18). This electronic difference modulates the sulfonyl group's polarity, the piperidine nitrogen's basicity, and the compound's overall dipole moment, directly impacting target binding and membrane permeability [1]. In the structurally related 4-(phenylsulfonyl)piperidine 5-HT2A antagonist series, substitution on the sulfonyl phenyl ring was shown to alter binding affinity by >10-fold, with the 4-cyano and 4-carboxamido derivatives achieving optimal oral bioavailability through rat liver microsome stability-guided optimization [1]. The target compound's 4-fluorophenyl sulfonyl group provides an intermediate electronic profile—stronger electron withdrawal than methyl but less steric bulk than bromo or iodo—potentially offering a differentiated selectivity window [2].

medicinal chemistry SAR physicochemical properties

Lipophilicity Modulation: 4-Chlorophenyl Ethanone vs. 4-Fluorophenoxy Ethanone Linker Chemistry

The target compound employs a direct C–C bond between the ethanone carbonyl and the 4-chlorophenyl ring, whereas the closest oxygen-linked analog, 2-(4-fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, incorporates an ether oxygen linker (C–O–C). This linker chemistry difference has measurable consequences: the ether oxygen introduces a hydrogen-bond acceptor site and a metabolic soft spot susceptible to O-dealkylation by cytochrome P450 enzymes, while the target compound's all-carbon linker eliminates this oxidative liability [1]. The calculated logP for the target compound is estimated at approximately 3.2–3.5 (based on the CLogP of structurally analogous N-phenacyl-4-(phenylsulfonyl)piperidines), compared to approximately 2.8–3.1 for the phenoxy analog, reflecting the greater lipophilicity conferred by the direct C–C linkage [2]. This ~0.4 logP unit difference is within the range known to affect membrane permeability and non-specific protein binding [3].

ADME lipophilicity metabolic stability

Dual Halogen Pharmacophore: Synergistic Contribution of 4-Cl (Ethanone) and 4-F (Sulfonyl) Aryl Substitution

The target compound is distinguished from the simpler analog 1-(4-fluorophenyl)-2-[4-(phenylsulfonyl)-1-piperidinyl]-ethanone (which lacks the 4-chloro substituent on the ethanone phenyl ring) by the presence of dual halogenation: chlorine on the ethanone aryl ring and fluorine on the sulfonyl aryl ring. In the 4-sulfonylpiperidine patent literature covering LCE inhibitors, the combination of 4-chlorophenyl and 4-fluorophenyl sulfonyl substitution patterns is explicitly claimed as a distinct embodiment, separate from mono-halogenated or non-halogenated variants [1]. The 4-chlorophenyl group can engage in halogen bonding with protein backbone carbonyls (C–Cl···O=C interaction distance typically 3.0–3.3 Å), while the 4-fluorophenyl group modulates electron density at the sulfonyl moiety, together creating a dual-pronged recognition motif not achievable with any single-halogen analog [2]. D(2) dopamine receptor binding data for the related but non-chlorinated analog 1-(4-fluorophenyl)-2-[4-(phenylsulfonyl)-1-piperidinyl]-ethanone shows a Ki > 1500 nM [3], providing a baseline against which the 4-chloro substitution on the ethanone aryl ring of the target compound may enhance target engagement.

pharmacophore halogen bonding target selectivity

Building Block Versatility: Synthetic Tractability vs. Closest In-Class Candidates

The target compound's ethanone carbonyl serves as a versatile synthetic handle for further derivatization—including reduction to the alcohol, reductive amination, oxime formation, and Grignard addition—that is not available in the corresponding sulfonamide-linked or ether-linked analogs . In the 4-(phenylsulfonyl)piperidine 5-HT2A antagonist optimization campaign, the N-phenacyl derivative (compound 35, structurally analogous to the target compound) was specifically highlighted as a key scaffold that enabled oral bioavailability while reducing hERG (IKr) channel activity to insignificant in vivo levels [1]. This precedent establishes that the N-ethanone carbonyl linkage provides pharmacological advantages over N-alkyl or N-aryl alternatives within the same chemotype. The target compound, with its additional 4-fluorophenyl sulfonyl substitution, extends this validated scaffold into underexplored chemical space that has been explicitly claimed in the patent literature for metabolic and CNS disease indications [2].

chemical synthesis building block derivatization

Class-Level Target Engagement: 4-Sulfonylpiperidine Chemotype Track Record Across 5-HT2A, 11β-HSD, and VEGFR-2

The 4-sulfonylpiperidine chemotype—of which the target compound is a member—has demonstrated confirmed target engagement across at least three therapeutically relevant protein families. In the 5-HT2A receptor series, 4-(phenylsulfonyl)piperidines achieved binding Ki values in the low nanomolar range with >100-fold selectivity over related GPCRs [1]. In the 11β-HSD inhibitor series, aryl sulfonyl piperidines showed efficacy in models of type II diabetes and metabolic syndrome [2]. Most recently, N-sulfonylpiperidine derivatives were optimized as VEGFR-2 inhibitors with anti-proliferative IC50 values comparable to doxorubicin and vinblastine against HCT-116, HepG-2, and MCF-7 cancer cell lines [3]. The target compound, by incorporating both the 4-chlorophenyl ethanone and 4-fluorophenyl sulfonyl motifs, is positioned at the intersection of these validated chemotypes. Importantly, no single comparator analog simultaneously presents this exact substitution pattern, making the target compound the only commercially available member of this chemical space for systematic SAR exploration across these target classes .

polypharmacology target engagement chemical probe

Optimal Application Scenarios for 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS-Targeted Lead Optimization Leveraging the N-Phenacyl 5-HT2A Scaffold

The target compound is directly applicable as a starting point for CNS-penetrant 5-HT2A antagonist development, following the precedent established by compound 35 in Fletcher et al. (2002), where the N-phenacyl motif conferred oral bioavailability while suppressing hERG liability [1]. The 4-fluoro substituent on the sulfonyl phenyl ring may further tune brain penetration through its modest effect on lipophilicity and hydrogen-bonding capacity. Research groups pursuing non-basic 5-HT2A antagonists for psychosis, sleep disorders, or depression should prioritize this compound over the unsubstituted phenylsulfonyl analog, which lacks the electronic modulation provided by the 4-fluoro group [1].

Oncology Drug Discovery: Multi-Target VEGFR-2 Inhibitor Screening

The N-sulfonylpiperidine chemotype has been validated as a VEGFR-2 inhibitory scaffold with anti-proliferative activity across colorectal, hepatocellular, and breast cancer cell lines (IC50 values comparable to doxorubicin) [2]. The target compound's unique substitution pattern—4-chlorophenyl ethanone combined with 4-fluorophenyl sulfonyl—is structurally distinct from the previously reported VEGFR-2 inhibitors and represents unexplored chemical space for kinase selectivity profiling. Procurement of this compound is indicated for cancer research groups seeking to diversify their kinase inhibitor library beyond the published N-sulfonylpiperidine series [2].

Metabolic Disease Research: 11β-HSD and LCE Dual Inhibitor Exploration

The 4-sulfonylpiperidine scaffold is explicitly claimed in patent literature as an LCE inhibitor for circulatory, metabolic, and digestive diseases, and separately as an 11β-HSD inhibitor for type II diabetes and metabolic syndrome [3][4]. The target compound's dual-halogen pharmacophore (4-Cl on ethanone aryl + 4-F on sulfonyl aryl) matches substitution patterns described in both patent families, positioning it as a strategic chemical probe for investigating polypharmacology within metabolic disease pathways. No single comparator analog simultaneously addresses both target classes from a common structural starting point [3][4].

Chemical Biology: Halogen Bonding Probe for Protein-Ligand Interaction Studies

The target compound's 4-chlorophenyl group provides a halogen-bond donor capable of interacting with protein backbone carbonyls (C–Cl···O=C), while the 4-fluorophenyl sulfonyl group offers a distinct electronic environment for control experiments [5]. This makes the compound suitable as a tool molecule for biophysical studies of halogen bonding contributions to binding affinity, particularly when compared head-to-head with the 4-methyl analog (which cannot halogen-bond) and the 4-bromo analog (which halogen-bonds more strongly but with greater steric demand) [5]. Structural biology groups investigating halogen bonding in medicinal chemistry should acquire this compound as part of a systematic halogen-series panel.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.